(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 338749-03-4
VCID: VC4427513
InChI: InChI=1S/C25H22FNO3/c1-16-3-5-17(6-4-16)22-15-23(22)24(18-7-11-20(26)12-8-18)27-30-25(28)19-9-13-21(29-2)14-10-19/h3-14,22-23H,15H2,1-2H3/b27-24+
SMILES: CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Molecular Formula: C25H22FNO3
Molecular Weight: 403.453

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate

CAS No.: 338749-03-4

Cat. No.: VC4427513

Molecular Formula: C25H22FNO3

Molecular Weight: 403.453

* For research use only. Not for human or veterinary use.

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate - 338749-03-4

Specification

CAS No. 338749-03-4
Molecular Formula C25H22FNO3
Molecular Weight 403.453
IUPAC Name [(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-methoxybenzoate
Standard InChI InChI=1S/C25H22FNO3/c1-16-3-5-17(6-4-16)22-15-23(22)24(18-7-11-20(26)12-8-18)27-30-25(28)19-9-13-21(29-2)14-10-19/h3-14,22-23H,15H2,1-2H3/b27-24+
Standard InChI Key XJMKIAPMRVSEDQ-SOYKGTTHSA-N
SMILES CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound consists of three primary subunits:

  • A 4-fluorophenyl group linked to a cyclopropane ring.

  • A 2-(4-methylphenyl)cyclopropyl moiety providing steric constraint.

  • A 4-methoxybenzoate ester connected via a methylideneamino Schiff base linkage.

The (Z)-stereochemistry at the imine double bond (C=N) is critical for spatial orientation, influencing intermolecular interactions .

Table 1: Key Structural Features

ComponentStructural Role
4-FluorophenylElectron-withdrawing aromatic group
Cyclopropane ringConformational rigidity
4-MethoxybenzoatePolar ester for solubility modulation
(Z)-Imine bridgeGeometrical selectivity in binding

Synthetic Pathways and Precursors

Cyclopropane Ring Formation

The 2-(4-methylphenyl)cyclopropyl unit is synthesized via [2+1] cycloaddition using methodologies analogous to those for cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6) . For example:
Styrene derivative+DihalomethaneZn-CuCyclopropane\text{Styrene derivative} + \text{Dihalomethane} \xrightarrow{\text{Zn-Cu}} \text{Cyclopropane}

Imine Formation and Esterification

  • Schiff Base Synthesis: Condensation of a cyclopropane-bearing ketone (e.g., (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone ) with 4-methoxybenzoyl hydrazine.

  • Esterification: Reaction with 4-methoxybenzoic acid under Steglich conditions .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1CyclopropanationZn-Cu, CH₂I₂65–70%
2Imine FormationNH₂OH·HCl, EtOH, reflux50–55%
3EsterificationDCC, DMAP, CH₂Cl₂75–80%
*Estimated based on analog data .

Physicochemical Properties

Spectral Data (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 7.8–7.6 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 1.8–1.6 (m, 2H, cyclopropane).

  • IR (KBr):

    • 1720 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F) .

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